4-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Description
The compound seems to be a complex organic molecule that contains several functional groups, including a dimethylamino group, a benzoyl group, an azetidinyl group, a pyridine group, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through multi-step organic reactions. For instance, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, was first synthesized by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. For example, 4-Dimethylaminopyridine (DMAP), a derivative of pyridine, has the chemical formula (CH3)2NC5H4N .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For instance, DMAP is known to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
Mode of Action
Similar compounds with dimethylamino groups have been reported to act as photoinitiators, which can be incorporated into a polymeric matrix and upon uv irradiation, form radicals by radical chain polymerization .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
4-[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-21(2)13-5-3-12(4-6-13)18(24)22-10-15(11-22)25-14-7-8-20-16(9-14)17(19)23/h3-9,15H,10-11H2,1-2H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVPCXLUJFEKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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